C.I. Basic blue 60
Description
Properties
CAS No. |
12221-34-0 |
|---|---|
Molecular Formula |
C12H14O3 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of C.i. Basic Blue 60
Conventional Synthetic Routes for Anthraquinone (B42736) Dye Derivatives
Anthraquinone dyes constitute a significant class of dyes, second in importance only to azo dyes. mdpi.com Many anthraquinone dyes are derived from key intermediates such as 1-aminoanthraquinone (B167232). mdpi.com Conventional methods for synthesizing anthraquinone derivatives often involve reactions on the anthraquinone core structure. For instance, bromaminic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid) is a widely used intermediate for synthesizing numerous anthraquinone derivatives, including acid and reactive dyes. beilstein-journals.org The synthesis of bromaminic acid typically involves sulfonation of 1-aminoanthraquinone, followed by bromination. beilstein-journals.org Two common methods for this are the "solvent method" and the "oleum method" (or "one-pot method"). beilstein-journals.org In the solvent method, 1-aminoanthraquinone is sulfonated with chlorosulfonic acid in an inert solvent like nitrobenzene, and the resulting sulfonic acid salt is then brominated. beilstein-journals.org The oleum (B3057394) method involves sulfonation using oleum followed by bromination in a single reaction vessel. beilstein-journals.org
Another example of a conventional route involves nucleophilic aromatic substitution. For instance, the synthesis of C.I. Solvent Blue 63, another anthraquinone dye, involves the condensation of 1-bromo-4-(methylamino)anthracene-9,10-dione with m-toluidine. This reaction, typical in anthraquinone dye synthesis, proceeds under elevated temperatures with copper sulfate (B86663) catalysis.
While specific detailed conventional synthetic routes solely focused on C.I. Basic Blue 60 itself were not extensively detailed in the search results beyond it being derived from Vat Blue RSN, the general principles of anthraquinone dye synthesis provide context. One patent mentions a traditional pigmentation method for Pigment Blue 60 involving acid dissolution, acid expansion, and surface treatment, noting its reliance on large amounts of sulfuric acid and the generation of significant acidic wastewater. google.com
Advanced Synthetic Approaches and Process Optimization for this compound
Advanced approaches in dye synthesis often focus on improving efficiency, reducing environmental impact, and optimizing reaction conditions. While specific advanced methods solely for this compound were not detailed, research into related anthraquinone dyes and general dye synthesis provides relevant insights.
One patent describes a preparation method for Pigment Blue 60 that aims to avoid the use of concentrated sulfuric acid, thereby reducing environmental pollution. google.com This method involves ball milling Vat Blue RSN with a phthalocyanine (B1677752) derivative and an inorganic salt, followed by solvent processing in a mixture of water and an organic solvent, distillation, and addition of a surfactant or phthalocyanine derivative before filtering and drying. google.com
Optimization of reaction conditions is a key aspect of advanced synthesis. For other dyes, parameters such as temperature, reaction time, reactant ratios, and pH are carefully controlled to maximize yield and purity.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly applied in chemical synthesis to minimize the use and generation of hazardous substances and reduce environmental impact. kahedu.edu.inroyalsocietypublishing.orgresearchgate.net The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. royalsocietypublishing.orgacs.org These principles include preventing waste, maximizing atom economy, designing safer chemicals and syntheses, using safer solvents and auxiliaries, using renewable feedstocks, reducing unnecessary derivatization, using catalysts, designing for energy efficiency, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. royalsocietypublishing.orgacs.org
Applying green chemistry to dye synthesis involves strategies such as replacing organic solvents with water or using solvent-free reactions, minimizing byproduct formation, and utilizing renewable resources. kahedu.edu.in The patent describing a method for preparing Pigment Blue 60 without concentrated sulfuric acid exemplifies a move towards greener synthesis by reducing hazardous waste. google.com The use of continuous-flow methods for synthesizing intermediates like 1-aminoanthraquinone is another advanced approach that offers benefits like enhanced heat and mass transfer, precise parameter control, and improved safety, aligning with green chemistry principles. mdpi.com
Catalytic Systems and Reaction Mechanism Elucidation in this compound Production
Catalytic systems play a crucial role in many dye synthesis reactions, offering improved efficiency and selectivity compared to stoichiometric reagents. acs.org In the synthesis of some anthraquinone dyes, metal catalysts like copper sulfate are used to facilitate condensation reactions. For the synthesis of C.I. Reactive Blue 19, a reaction between bromamic acid and a sulfonatoethylsulfonyl aniline (B41778) derivative is carried out in the presence of copper and a phosphate (B84403) buffer. google.com The amount of elemental copper used can range from 4 to 16% by weight based on bromamic acid. google.com
While the specific reaction mechanism for the formation of Pigment Blue 60 (this compound) has not been fully elucidated according to one source, it is thought to potentially involve the oxidation of benzalkonium chloride by hydroxyl radicals from hydrogen peroxide in certain contexts, although this appears to relate to its use as an indicator rather than its primary synthesis as an anthraquinone dye. biosynth.com The synthesis of other dyes, such as methylene (B1212753) blue, involves complex oxidation and cyclization steps, and the reaction mechanisms are studied to optimize the process. wikipedia.orggoogleapis.com
Research into the synthesis of anthraquinone derivatives also involves investigating the effect of catalysts and reaction conditions on the outcome. For example, copper-mediated Ullmann cross-coupling reactions are used in the synthesis of some anthraquinone dyes. d-nb.info
Purification and Characterization of Synthetic Intermediates and Final Products
Purification and characterization are essential steps in the synthesis of dyes to ensure the quality and identity of both intermediates and the final product.
Purification methods for dyes can involve removing various impurities, including inorganic salts, dispersing agents, and leveling agents. google.com Techniques such as filtration and centrifugation are employed to separate solid impurities or precipitates from the dye solution. google.com Flocculants can be added to facilitate the removal of colloidal substances. google.com Dissolving the dye in water or a mixture of water and a water-soluble organic solvent, followed by treatment with a flocculant and subsequent filtration or centrifugation, is a method used for purifying water-soluble dyes. google.com Washing the synthesized product to remove inorganic salts is also a common purification step. google.com
Characterization of synthetic intermediates and final products is typically performed using a range of analytical techniques to confirm their structure, purity, and properties. For anthraquinone dyes and their precursors, techniques such as ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are commonly used for structural elucidation and confirmation. researchgate.net UV-Vis spectroscopy is particularly useful for determining the absorption wavelengths, which correlate with the color of the dye. researchgate.net For blue anthraquinone dyes, the absorption wavelengths are typically in the range of 590-655 nm. researchgate.net
Purity assessment can be carried out using techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net Other characterization methods mentioned in the context of related dyes or materials include Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups and X-Ray Diffraction (XRD) to analyze crystalline structure. arastirmax.com Physical properties such as melting point, solubility, density, and oil absorption are also characterized for dyes. pigmentchemical.comsypigment.commacsenlab.com Fastness properties, such as light fastness, heat resistance, water resistance, acid resistance, and alkali resistance, are important characteristics evaluated for dyes and pigments. pigmentchemical.comsypigment.com
Application Driven Research of C.i. Basic Blue 60 in Engineered Systems
Performance Evaluation in Textile and Polymer Coloration Technologies
C.I. Disperse Blue 60 and Pigment Blue 60 are explored for their efficacy in imparting color to textiles and polymers, with a focus on their interaction mechanisms, stability under various conditions, and the resulting color properties.
Dyeing Mechanisms and Substrate Interactions with C.I. Basic Blue 60
While the user specifically requested "this compound", the search results predominantly discuss the dyeing of fibers with C.I. Disperse Blue 60 and other basic dyes like C.I. Basic Blue 3 or C.I. Basic Blue 7 made-in-china.comxcwydyes.comekb.egnih.gov. Disperse dyes, such as C.I. Disperse Blue 60, are typically used for dyeing hydrophobic fibers like polyester (B1180765) due to their low water solubility imaging.orgicrc.ac.ir. The dyeing mechanism often involves the dye molecules partitioning from the dyebath into the fiber matrix, driven by temperature and concentration gradients icrc.ac.ir. The interaction between disperse dyes and polyester fibers is often described by the Nernst's adsorption model, indicating a linear relationship between dye concentration in the bath and the amount adsorbed on the fiber at equilibrium icrc.ac.ir.
Basic dyes, like C.I. Basic Blue 7, are cationic and interact with anionic sites on fibers such as acrylics, wool, and silk through electrostatic interactions ontosight.aiwikipedia.orgmade-in-china.comxcwydyes.com. Dyeing with basic dyes typically occurs in acidic conditions (e.g., with acetic acid) arizona.edu.
Research has also explored enhancing the dyeability of challenging fibers like polyimide (PI) using swelling agents to facilitate dye penetration mdpi.com.
Photostability and Thermal Stability in Applied Polymeric Matrices
Photostability and thermal stability are critical performance indicators for dyes and pigments in polymeric applications. Pigment Blue 60, an anthraquinone (B42736) pigment, is noted for its excellent light resistance and weather fastness finelandchem.comhermetachem.compigmentchemical.comorigochem.comprecisechem.com. It is reported to have a light fastness rating of 8 on the 1-8 scale, where 8 is excellent finelandchem.compigmentchemical.comorigochem.comispigment.comsypigment.com. This high light fastness makes it suitable for applications exposed to sunlight and harsh weather conditions, such as automotive coatings finelandchem.comhermetachem.com.
In terms of thermal stability, Pigment Blue 60 demonstrates high resistance to heat, with reported thermal stability up to 300°C for 5 minutes in polyolefins finelandchem.comhermetachem.comispigment.comsypigment.com. Some sources indicate a heat resistance of 250°C or 280°C pigmentchemical.comprecisechem.com. This high thermal stability is advantageous for coloring plastics and polymers that undergo high-temperature processing finelandchem.comhermetachem.com.
The photostability of dyes within polymer matrices can be influenced by the polymer type and the presence of stabilizers researchgate.netrsc.orgncl.res.in. Encapsulation of disperse dyes within polymer nanospheres has been investigated to improve their stability and prevent leaching imaging.orgresearchgate.netimaging.org.
Coloration Efficacy and Fastness Properties in Fiber and Fabric Systems
Pigment Blue 60 also exhibits excellent fastness properties, including high light fastness (grade 8) and good resistance to washing, rubbing, and various solvents finelandchem.compigmentchemical.comorigochem.comispigment.comsypigment.com.
The efficacy of coloration can be influenced by factors such as dye concentration, dyeing temperature, and the presence of auxiliaries or surface modifications of the fabric ekb.egicrc.ac.ir. Increasing dye concentration can lead to increased color strength ekb.eg.
Integration of this compound in Ink and Coating Formulations
C.I. Pigment Blue 60 is widely used in ink and coating formulations due to its performance characteristics finelandchem.comhermetachem.compigmentchemical.comorigochem.comprecisechem.comispigment.comprecisechem.com.
Rheological Behavior and Dispersion Characteristics in Liquid and Solid Formulations
The rheological behavior and dispersion characteristics of colorants are critical for the performance and application of inks and coatings. Pigment Blue 60 is described as having good dispersibility hermetachem.com. In the context of inkjet printing inks, encapsulated C.I. Disperse Blue 60 dispersions have been shown to have small particle size, narrow particle size distribution, and excellent stability to centrifugal force and freeze-thaw treatment imaging.orgresearchgate.netimaging.org. The rheological behavior of these dispersions is reported to be close to Newtonian fluid, which is desirable for inkjet printing to ensure proper droplet formation and avoid issues like sedimentation and dripping imaging.orgresearchgate.netimaging.orgmdpi.com. The viscosity of such inks can range from 1.5 to 5 mPa·s, with desired droplet formation achieved at specific viscosity values mdpi.com.
Proper dispersion of pigments in liquid and solid formulations is essential to achieve optimal color strength, transparency, and stability imaging.orgresearchgate.netimaging.org. Factors such as the choice of dispersants and dispersion methods (e.g., bead milling or ultrasonic treatment) play a significant role in achieving stable dispersions with small particle sizes imaging.orgimaging.org.
Durability and Optical Performance in High-Performance Coatings
Pigment Blue 60 is highly recommended for high-performance coatings, including automotive paints, industrial paints, powder coatings, and coil coatings, due to its excellent durability and optical properties finelandchem.comhermetachem.comprecisechem.comispigment.comprecisechem.comulprospector.com. It exhibits excellent light resistance, weather resistance, and solvent resistance, contributing to the long-lasting color and integrity of the coatings specialchem.comfinelandchem.comhermetachem.comorigochem.comprecisechem.comispigment.comsypigment.comulprospector.compigments.com.
In automotive coatings, Pigment Blue 60 is valued for its durability even in diluted colors and its superior lightfastness compared to some other blue pigments like copper phthalocyanine (B1677752) (CuPc) finelandchem.comispigment.comsypigment.com. Its high transparency and unique reddish-blue shade make it useful for creating effect colors, particularly in metallic finishes hermetachem.comorigochem.comulprospector.compigments.com. The pigment maintains excellent durability when exposed to weathering, as measured by color change after extended exposure in weatherometers or outdoor conditions pigments.com.
The optical performance of coatings, including color strength and transparency, is directly influenced by the pigment's properties and dispersion finelandchem.comispigment.comsypigment.comprecisechem.com. Pigment Blue 60 offers a reddish-blue shade with high transparency finelandchem.comhermetachem.comorigochem.comispigment.com. While it provides a deep, dark blue hue, some sources indicate it may have lower tinting strength compared to certain other blue pigments finelandchem.comispigment.comsypigment.com.
Diverse Industrial Applications and Material Science Contributions
The unique chemical structure and properties of this compound contribute to its effectiveness across a range of industrial sectors. Its application in engineered systems leverages its coloristic strength and interaction with various substrates.
Role in Advanced Pigment Systems
This compound finds significant application as a colorant in advanced pigment systems. It is utilized in the production of printing inks chemicalbook.comfishersci.be. Notably, its properties make it suitable for use in ink jet inks chemicalbook.com. Beyond printing, this compound is also employed in the coloring of paper fishersci.bepigments.com.
Research in this area focuses on the performance characteristics crucial for pigment applications. Key properties investigated include light fastness and water fastness, which are essential for the durability and stability of printed materials and colored paper chemicalbook.com. The thermal stability of this compound is another property relevant to its use in pigment systems, influencing its behavior during processing and in the final product techemi.com.
Functionalization for Specialized Material Applications
This compound plays a vital role in the coloration of various materials, particularly in the textile industry chemicalbook.comfishersci.be. Its cationic nature facilitates strong interactions with anionic sites present in certain fibers. A prominent application is the dyeing of acrylic fibers, where this compound is widely used pigments.comresearchgate.net.
Environmental Fate and Degradation Pathways of C.i. Basic Blue 60 in Aqueous and Solid Matrices
Adsorption Phenomena and Mechanisms for C.I. Basic Blue 60 Removal
Adsorption has emerged as a highly effective and widely studied method for the removal of dyes from wastewater due to its operational simplicity and cost-effectiveness. The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). For cationic dyes such as this compound, the interaction with the adsorbent surface is a key factor influencing the efficiency of removal.
Adsorbent Development and Material Sciences for this compound Remediation
The quest for efficient and economical adsorbents has driven significant research in material sciences. A wide array of materials has been investigated for their potential to remove basic dyes from aqueous solutions. These can be broadly categorized into carbon-based and mineral-based adsorbents.
Activated carbon is a prominent adsorbent due to its high porosity and large surface area, which provide ample sites for dye molecules to attach. Studies on various basic dyes have demonstrated the high adsorption capacity of activated carbon derived from diverse sources, including agricultural waste. The mechanism of adsorption onto activated carbon often involves a combination of electrostatic interactions and physical forces. While specific studies focusing solely on this compound are limited, the principles governing the adsorption of other cationic dyes like Methylene (B1212753) Blue and Basic Blue 3 on activated carbon provide a foundational understanding. For instance, the adsorption of basic dyes on activated charcoal has been shown to be influenced by pH, with increased adsorption at higher pH values.
Natural and modified mineral-based materials, such as clays (B1170129) and zeolites, have garnered attention as low-cost alternatives to activated carbon. Montmorillonite (B579905), a type of clay mineral, has shown significant potential for the removal of basic dyes. The adsorption mechanism is often attributed to the ion-exchange process where the cationic dye molecules replace the naturally occurring cations within the clay structure.
Acid activation of minerals like montmorillonite can enhance their adsorption capacity by increasing the surface area and modifying the surface chemistry. For example, sulfuric acid-activated montmorillonite has been used for the removal of C.I. Basic Blue 3, demonstrating a high experimental maximum adsorption capacity. Similarly, zeolites, with their porous crystalline structure, are effective in adsorbing basic dyes. The adsorption process on zeolites is also influenced by factors such as pH and temperature.
Kinetic Modeling and Thermodynamic Analysis of this compound Adsorption
Understanding the rate and energy changes associated with the adsorption of this compound is crucial for designing efficient water treatment systems.
Kinetic Modeling: The kinetics of adsorption describe the rate at which the dye is removed from the solution. Several models are used to analyze the experimental data, with the pseudo-first-order and pseudo-second-order models being the most common. The pseudo-second-order model has been frequently found to best describe the adsorption of basic dyes onto various adsorbents, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. For instance, the adsorption of C.I. Basic Blue 3 on sulfuric acid-activated montmorillonite was better simulated by the Lagergren's pseudo-first-order kinetic model.
Thermodynamic Analysis: Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide insights into the spontaneity and nature of the adsorption process. A negative ΔG° indicates a spontaneous process. The sign of ΔH° reveals whether the adsorption is exothermic (negative value) or endothermic (positive value), while ΔS° describes the change in randomness at the solid-liquid interface. For the adsorption of C.I. Basic Blue 3 on activated montmorillonite, the process was found to be spontaneous and exothermic.
Below is a representative table of thermodynamic parameters for the adsorption of a basic blue dye, illustrating the type of data obtained from such studies.
| Adsorbent | Dye | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (K) | Reference |
| Sulfuric Acid-Activated Montmorillonite | C.I. Basic Blue 3 | Negative | Negative | - | 298-318 | dergipark.org.tr |
| Activated Charcoal | Basic Blue | Negative | - | - | - | researchgate.net |
Equilibrium Isotherm Studies and Adsorption Capacity Determination
Equilibrium isotherm models are used to describe the distribution of the dye molecules between the liquid and solid phases at equilibrium. The Langmuir and Freundlich isotherms are the most frequently applied models.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often used to calculate the maximum adsorption capacity (q_max).
The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and does not assume a maximum adsorption capacity.
The choice of the best-fitting isotherm model provides insights into the nature of the adsorption. For example, the adsorption of C.I. Basic Blue 3 on sulfuric acid-activated montmorillonite was best described by the Freundlich isotherm model. In contrast, the adsorption of other basic dyes on different adsorbents has been shown to follow the Langmuir model.
The following table presents a summary of isotherm parameters for the adsorption of a basic blue dye on a mineral-based adsorbent.
| Adsorbent | Dye | Isotherm Model | q_max (mg/g) | R² | Reference |
| Sulfuric Acid-Activated Montmorillonite | C.I. Basic Blue 3 | Freundlich | 277 | - | dergipark.org.tr |
Note: This data is for C.I. Basic Blue 3 and serves as an example of the parameters determined in such studies.
Competitive Adsorption Dynamics in Multi-Dye Systems
Industrial wastewaters often contain a mixture of different dyes, leading to competitive adsorption for the active sites on the adsorbent. The presence of other dyes can significantly affect the adsorption capacity and rate for a specific dye like this compound.
Studies on binary dye systems, such as the competitive adsorption of Basic Blue 41 and Basic Yellow 28, have shown that one dye can be preferentially adsorbed over the other. This competitive effect is influenced by factors such as the molecular size, charge density, and affinity of the dye molecules for the adsorbent surface. In such systems, the adsorption capacity for each dye is typically lower than in a single-dye system. The extended Langmuir model is often used to describe competitive adsorption in binary systems, although its predictive accuracy can vary.
Advanced Oxidation Processes (AOPs) for this compound Decomposition
Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules like this compound into simpler, less harmful compounds, and ultimately, to carbon dioxide and water.
Photocatalytic Degradation Mechanisms and Semiconductor Catalyst Design
Photocatalytic degradation is an AOP that utilizes semiconductor catalysts and a light source to generate reactive oxygen species (ROS). When a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), is irradiated with light of sufficient energy (equal to or greater than its bandgap energy), an electron is excited from the valence band to the conduction band, creating an electron-hole pair. mdpi.com These charge carriers can then react with water and oxygen to produce hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are the primary agents of degradation for dye molecules. mdpi.com
The general mechanism for the photocatalytic degradation of a cationic dye like this compound can be summarized as follows:
Adsorption: The positively charged dye molecule adsorbs onto the surface of the semiconductor catalyst.
Photoexcitation: Upon illumination, the semiconductor generates electron-hole pairs (e⁻/h⁺). mdpi.com
Generation of Reactive Species: The holes (h⁺) in the valence band can react with water or hydroxide (B78521) ions to form hydroxyl radicals. The electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide radicals. rsc.org
Oxidation of the Dye: The highly reactive •OH and •O₂⁻ radicals attack the chromophoric structure of the this compound molecule, leading to its cleavage and subsequent degradation into smaller organic fragments, and eventually mineralization. mdpi.com
The design of the semiconductor catalyst is crucial for maximizing the efficiency of the degradation process. Key design considerations include:
Bandgap Energy: The bandgap of the semiconductor determines the wavelength of light required for activation. Catalysts with lower bandgaps can utilize a larger portion of the solar spectrum, making them more energy-efficient. nih.gov
Surface Area and Porosity: A high surface area and porous structure provide more active sites for the adsorption of dye molecules and the generation of reactive species.
Crystallinity and Morphology: The crystal structure and shape of the catalyst particles can influence their photocatalytic activity. For example, nanostructured materials like nanorods or nanotubes often exhibit enhanced performance due to their unique electronic and surface properties. mdpi.com
Doping and Co-doping: Introducing other elements (metals or non-metals) into the semiconductor lattice can modify its electronic properties, reduce the recombination rate of electron-hole pairs, and extend its light absorption into the visible region. mdpi.com For instance, co-doping titanium dioxide nanotubes with copper and sulfur has been shown to significantly enhance the photoelectrocatalytic degradation rates of C.I. Basic Blue 9 under both UV and visible light. mdpi.com
The following table summarizes the degradation efficiencies of various semiconductor catalysts for different cationic dyes, which can be considered analogous to this compound.
| Catalyst | Target Dye | Light Source | Degradation Efficiency | Reference |
| ZnO Nanoparticles | Crystal Violet | UV | ~79% in 2 hours | researchgate.net |
| CuS Nanoparticles (CuS3) | Methylene Blue | Visible Light | 100% in 100 minutes | nih.gov |
| Cu/S-TiNTs | C.I. Basic Blue 9 | Visible Light | 59.69% in 60 minutes | mdpi.com |
Electrochemical Oxidation Pathways and Reactor Configurations
Electrochemical oxidation is another effective AOP for the degradation of persistent organic pollutants like this compound. This process involves the application of an electric current to an electrochemical cell containing the contaminated water. The degradation can occur through two primary pathways:
Direct Anodic Oxidation: The dye molecules are directly oxidized at the surface of the anode by transferring electrons to it. This process is highly dependent on the anode material.
Indirect Anodic Oxidation: In this pathway, strong oxidizing agents are electrochemically generated in the solution, which then chemically degrade the dye molecules. acs.org Common examples include the generation of hydroxyl radicals from the oxidation of water, or the formation of active chlorine species (chlorine, hypochlorite) if chloride ions are present in the electrolyte. acs.org High-oxygen-overvoltage anodes like boron-doped diamond (BDD), SnO₂, and PbO₂ are particularly effective for generating hydroxyl radicals. nih.gov
The design of the electrochemical reactor is a critical factor influencing the efficiency and cost-effectiveness of the treatment process. Key aspects of reactor configuration include:
Electrode Material: The choice of anode material is paramount. Materials like Ti/RuO₂, stainless steel, and graphite (B72142) have been used, with BDD often showing superior performance due to its high efficiency in generating hydroxyl radicals. acs.orgnih.govjchps.com
Operating Parameters: Factors such as current density, pH, electrolyte type and concentration, and operating time significantly impact the degradation rate and mineralization efficiency. nih.gov For example, increasing the current density generally increases the degradation rate but also leads to higher energy consumption. nih.gov
Below is a table illustrating the performance of different electrochemical reactor setups for the degradation of various dyes.
| Anode Material | Cathode Material | Reactor Type | Target Dye | Removal Efficiency | Reference |
| Ti/RuO₂ | Stainless Steel | Batch Recirculation Flow | Acid Red 94 | Substantial COD reduction | jchps.com |
| Flexible Graphite | Flexible Graphite | Batch | Methylene Blue | Up to 80% in 40 mins | nih.gov |
| Iron | Graphite | Three-Dimensional Electrode | Methylene Blue | 86.46% | nih.gov |
Ozonation and Peroxide-Based Degradation Kinetics
Ozonation and peroxide-based AOPs are powerful methods for the decolorization and degradation of dyes.
Ozonation involves bubbling ozone (O₃), a strong oxidant, through the dye solution. Ozone can react with organic compounds directly or indirectly. The indirect pathway involves the decomposition of ozone in water, particularly at higher pH values, to form highly reactive hydroxyl radicals. ut.ac.ir The degradation rate of dyes during ozonation is influenced by several factors, including:
pH: Higher pH levels generally accelerate the decomposition of ozone into hydroxyl radicals, leading to faster degradation of the dye. ut.ac.ir For instance, the removal of Procion Blue dye by ozonation increased from 75.33% at pH 2 to 87.33% at pH 12 after 90 minutes. ut.ac.ir
Ozone Dosage: Higher ozone concentrations typically result in faster decolorization.
Initial Dye Concentration: At a constant ozone supply, the time required for complete degradation increases with the initial dye concentration.
Peroxide-based processes , most notably the Fenton and Fenton-like reactions, utilize hydrogen peroxide (H₂O₂) in the presence of a catalyst (typically iron salts) to generate hydroxyl radicals. The classic Fenton reaction involves the reaction of H₂O₂ with ferrous ions (Fe²⁺). These processes are highly effective in degrading a wide range of organic pollutants.
The degradation of dyes by both ozonation and peroxide-based methods often follows pseudo-first-order kinetics . researchgate.net This means that the rate of degradation is directly proportional to the concentration of the dye. The rate constant (k) is a key parameter used to quantify the efficiency of the process under specific conditions. For example, the degradation of Procion Blue dye by ozonation was found to follow pseudo-first-order kinetics with a rate constant of 2.48×10⁻²/min. researchgate.net
Synergistic Effects in Hybrid AOP Systems for this compound
Combining two or more AOPs into a hybrid system can lead to synergistic effects, resulting in significantly enhanced degradation efficiency compared to the individual processes. researchgate.net This synergy arises from the generation of a greater amount and variety of reactive species, as well as improved mass transfer and utilization of oxidants. researchgate.net
Common hybrid AOP systems include:
Ozonation/H₂O₂: The addition of hydrogen peroxide to an ozonation system can accelerate the formation of hydroxyl radicals, thereby enhancing the oxidation rate. ut.ac.ir The combined treatment of Procion Blue dye with ozone and 5 g/L of H₂O₂ increased the degradation to 92% compared to 85% with ozonation alone. researchgate.net
Photocatalysis/H₂O₂ (Photo-Fenton-like): The presence of H₂O₂ in a photocatalytic system can increase the generation of hydroxyl radicals and prevent the recombination of electron-hole pairs on the catalyst surface, thus boosting the degradation rate. rsc.org
Hydrodynamic Cavitation/AOPs: Hydrodynamic cavitation, the formation and collapse of vapor-filled cavities in a liquid, can be combined with processes like ozonation or Fenton chemistry. The intense localized temperatures and pressures generated during cavitation can enhance the decomposition of oxidants to produce more radicals and improve the mixing of reactants. nih.gov
The degree of synergy in a hybrid system can be quantified using a synergy index (SI), which is calculated as the ratio of the rate constant of the combined process to the sum of the rate constants of the individual processes. An SI value greater than 1 indicates a synergistic effect. For example, the combination of hydrodynamic cavitation and an H₂O₂/Vitamin C system for methylene blue degradation yielded a synergy index of 1.615. nih.gov
Bioremediation and Enzymatic Degradation Strategies for this compound
Bioremediation offers an environmentally friendly and cost-effective alternative to chemical methods for the treatment of dye-containing wastewater. This approach utilizes the metabolic capabilities of microorganisms, such as bacteria, fungi, and algae, or their enzymes to break down complex dye molecules.
Microbial Metabolism and Biotransformation Pathways
The microbial degradation of dyes like this compound involves a series of enzymatic reactions that transform the parent molecule into simpler, less toxic compounds. Microorganisms can decolorize and degrade dyes through various mechanisms, including adsorption, enzymatic breakdown, and mineralization.
The biotransformation pathways are highly dependent on the specific microorganism and the environmental conditions (e.g., aerobic or anaerobic). For azo dyes, a common initial step under anaerobic conditions is the reductive cleavage of the azo bond (-N=N-) by enzymes like azoreductases. This breaks the chromophore and results in the formation of aromatic amines, which are often colorless but can still be hazardous. Subsequently, under aerobic conditions, these aromatic amines can be further degraded through hydroxylation and ring-opening reactions, eventually leading to their mineralization. researchgate.net
Several bacterial species have been identified for their ability to decolorize and degrade various types of dyes. For instance, Staphylococcus lentus has been shown to degrade Acid Blue 113, and Aeromonas hydrophila can effectively decolorize Remazol Yellow RR. researchgate.netnih.gov The metabolic pathways often involve key enzymes such as laccases, peroxidases, and azoreductases. nih.gov The study of microbial communities in biofilm reactors has revealed diverse degradation pathways for complex organic compounds, highlighting the importance of microbial composition in the biotransformation process. nih.gov
The efficiency of microbial degradation can be influenced by factors such as pH, temperature, nutrient availability, and the initial dye concentration. For some microorganisms, a co-substrate or carbon source is necessary to support their growth and enzymatic activity for dye degradation. mdpi.com
Enzymatic Decolorization and Degradation Efficiency
In the broader context of textile dyes, enzymatic treatment is a promising method for remediation. Enzymes such as laccases, peroxidases (like lignin (B12514952) peroxidase), and azoreductases have been shown to be effective in breaking down the complex structures of dyes, leading to decolorization. This process typically involves the enzymatic cleavage of chromophoric groups. The efficiency of this degradation depends on various factors including the specific enzyme used, the concentration of the dye, pH, and temperature. For many dyes, a significant percentage of color removal can be achieved in a relatively short period under optimal conditions. However, without specific studies on this compound, no precise data on its enzymatic degradation can be provided.
Environmental Transport and Persistence Mechanisms in Aquatic Systems
The environmental transport and persistence of textile dyes in aquatic systems are governed by their chemical structure, water solubility, and affinity for sediment and organic matter. Dyes can be transported over long distances in water bodies. Their persistence is a significant environmental concern, as many are designed to be resistant to fading from light, water, and chemical agents, which also makes them resistant to natural degradation processes. The presence of dyes in aquatic environments can reduce light penetration, affecting photosynthesis in aquatic plants. The long-term persistence can lead to bioaccumulation in aquatic organisms. Again, the specific mechanisms and persistence of this compound in the environment are unknown due to the absence of dedicated research.
Due to the lack of specific information for "this compound," a detailed article as per the requested outline cannot be generated. Further research would require a correct and specific identification of the chemical compound .
Advanced Spectroscopic and Analytical Characterization Methodologies
Spectroscopic Techniques for Molecular Structure Elucidation and Process Monitoring
Spectroscopic methods are invaluable for probing the molecular structure and monitoring changes in the compound during processes such as degradation or adsorption.
UV-Visible Spectroscopy for Concentration and Degradation Profiling
UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The intensity of absorbed light at specific wavelengths is directly proportional to the concentration of the absorbing substance, as described by the Beer-Lambert Law. This makes UV-Vis spectroscopy particularly useful for monitoring the concentration of dyes like C.I. Basic Blue 60 in solutions.
Research has demonstrated the utility of UV-Vis spectroscopy in tracking the degradation of basic dyes. For instance, studies on the photoelectrocatalytic degradation of C.I. Basic Blue 9 (a related basic blue dye) in water utilized a Vis-NIR spectrophotometer to analyze the optical absorbance spectra of aliquots taken at time intervals. mdpi.com The decrease in absorbance at the characteristic wavelength of the dye indicated its degradation. mdpi.comdeswater.com The concentration profiles obtained from UV-Vis measurements can be fitted to kinetic models, such as the pseudo-first-order model, to determine degradation rates. mdpi.comdeswater.com
In the context of degradation studies, UV-Vis spectroscopy can also provide insights into the formation of intermediate products. Changes in the absorption spectrum, such as shifts in peak positions or the appearance of new peaks, can suggest alterations in the chromophoric structure of the dye molecule as it breaks down. For example, the degradation of methylene (B1212753) blue dye was studied using UV-Vis spectroscopy, with characteristic peaks observed at 293 nm (due to benzene (B151609) rings) and 664 nm (due to the chromophore). deswater.com Monitoring the changes in these peaks allowed for the assessment of color removal efficiency and the study of degradation kinetics. deswater.com
UV-Vis spectroscopy is also employed to determine the amount of dye adsorbed onto various materials by measuring the decrease in dye concentration in the solution after the adsorption process. nih.gov
Infrared and Raman Spectroscopy for Functional Group Analysis and Interaction Studies
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and how they interact with their environment or other materials. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light by these vibrations.
These techniques are valuable for analyzing the structure of dyes and characterizing their interactions with adsorbents. For instance, FTIR spectroscopy has been used to investigate the surface properties of adsorbents before and after the adsorption of basic dyes. nih.govmdpi.com Changes in the intensity and position of peaks in the FTIR spectra can indicate the involvement of specific functional groups of the adsorbent and the dye in the adsorption process. nih.govmdpi.com For example, in a study on the adsorption of C.I. Basic Blue 3, FTIR spectra of the adsorbent before and after dye adsorption showed changes in peak intensities attributed to the interaction of oxygen in the dye structure with the adsorbent material. nih.gov
Raman spectroscopy complements IR spectroscopy, particularly for studying non-polar functional groups and interactions in aqueous solutions where IR signals from water can be strong. researchgate.net Raman spectroscopy is sensitive to changes in molecular vibrational modes and structural configuration, enabling detailed analysis of how interactions alter molecular geometry and electronic properties. researchgate.netmdpi.com Shifts in Raman peak positions and intensity variations can indicate structural deformation or charge transfer processes. researchgate.netmdpi.com While the provided search results discuss the application of Raman spectroscopy to fullerenes and colored fibers in general researchgate.netmdpi.comresearchgate.net, its principles are applicable to the study of this compound to understand its vibrational modes and interactions with other substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the complete structure of organic molecules. It provides detailed information about the connectivity and chemical environment of atoms within a molecule based on the magnetic properties of their nuclei. libretexts.orgoxinst.com
NMR spectroscopy, particularly 1H and 13C NMR, yields characteristic chemical shifts and coupling patterns that are unique to a given molecular structure. libretexts.orgoxinst.com These spectral features allow for the identification of different types of protons and carbons and their spatial relationships within the molecule. libretexts.orgoxinst.com Two-dimensional NMR techniques, such as COSY and HSQC, can further confirm structural assignments by revealing correlations between nuclei. fraunhofer.deresearchgate.net
While specific NMR data for this compound was not extensively detailed in the provided search results, studies on related basic dyes like C.I. Basic Blue 12 have utilized NMR spectroscopy to firmly establish molecular structures and assess aggregation behavior in different solvents. researchgate.netresearchgate.net This demonstrates the applicability of NMR for structural confirmation and understanding the behavior of basic blue dyes in solution. Benchtop NMR systems are increasingly used for structural elucidation and confirmation due to their accessibility and ease of use. oxinst.comfraunhofer.de
Chromatographic Separation and Analysis Methodologies for this compound and its Metabolites
Chromatographic techniques are essential for separating complex mixtures, such as degradation products or metabolites of this compound, and for their subsequent analysis and quantification.
Liquid chromatography (LC), often coupled with detectors like UV-Vis or mass spectrometry (MS), is a common approach for the analysis of dyes and their transformation products. mdpi.comnih.gov Different LC modes, such as reversed-phase or ion chromatography, can be employed depending on the properties of the analytes. nih.govthermofisher.com For ionic compounds like basic dyes, ion chromatography can offer superior resolution. thermofisher.com
Chromatographic methods are crucial for monitoring the progress of degradation reactions by separating the parent dye from its degradation products. mdpi.com The decrease in the peak area corresponding to this compound and the appearance of new peaks for metabolites can be tracked over time. mdpi.com Coupling chromatography with UV-Vis detection allows for the quantification of the separated components based on their absorbance. mdpi.comakjournals.com
Research on the analysis of metabolites in biological and environmental samples highlights the importance of chromatographic separation to overcome issues like co-elution of compounds with similar properties. mdpi.comnih.gov Sample preparation steps, such as extraction, are often necessary before chromatographic analysis to remove interfering substances and concentrate the analytes. nih.gov
While specific chromatographic methods for separating and analyzing this compound and its metabolites were not detailed in the provided search results, the general principles and techniques discussed for other dyes and metabolites are directly applicable. The choice of stationary phase, mobile phase, and detection method would be optimized based on the chemical properties of this compound and its expected degradation products.
Microscopic and Surface Analysis Techniques for Material Interaction Assessment
Microscopic and surface analysis techniques provide visual and compositional information about materials that interact with this compound, such as adsorbents. These techniques are crucial for understanding the mechanisms of interaction, such as adsorption, by examining the surface morphology and structural changes of the materials involved.
Scanning Electron Microscopy (SEM) for Morphology and Adsorbent Structure
Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface morphology and microstructure of materials at high resolution. It provides detailed images of the surface topography, porosity, and particle shape. mdpi.comiwaponline.comemerald.com
In the context of adsorption studies involving dyes, SEM is frequently used to characterize the surface of adsorbent materials before and after the adsorption of the dye. nih.govmdpi.comiwaponline.com By comparing the SEM images, researchers can observe changes in the adsorbent's surface that result from the adsorption process, such as the filling of pores or the deposition of dye molecules on the surface. mdpi.comdergipark.org.tr
Studies on the adsorption of basic dyes onto various materials have utilized SEM to assess the adsorbent's structure and how it is affected by the adsorption of the dye. For example, SEM images of clay adsorbents showed changes in their morphology after the adsorption of a basic dye mixture, indicating that the hollows in the clay structure were filled during the sorption process. dergipark.org.tr Similarly, SEM analysis of carbonized plant powders used for dye adsorption revealed changes in pore structure with increasing carbonization temperature, which correlated with adsorption performance. mdpi.com The presence of a porous structure in an adsorbent is generally considered favorable for dye adsorption as it increases the surface area and provides active sites for interaction. mdpi.comiwaponline.com
SEM can also be coupled with Energy-Dispersive X-ray (EDX) spectroscopy to determine the elemental composition of the adsorbent surface before and after dye adsorption, providing further evidence of dye uptake. nih.gov
X-ray Diffraction (XRD) for Crystalline Structure and Adsorbent Characterization
X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the crystallographic structure of materials, including unit cell dimensions. In the context of studies involving the removal of dyes like this compound from aqueous solutions, XRD is primarily employed to characterize the crystalline properties of the adsorbent materials used. While direct detailed XRD analysis of the this compound compound's crystal structure is less commonly reported in adsorption studies focusing on its removal, XRD is crucial for understanding the structural characteristics of the adsorbent both before and after the adsorption process.
XRD analysis of adsorbents provides insights into their phase composition, crystallinity, and the presence of different mineral phases. This is particularly relevant for natural adsorbents like clays (B1170129) or modified materials. For example, studies investigating the adsorption of basic dyes, including this compound, onto natural clay utilize XRD to clarify the absorption behavior and understand the structural changes in the clay minerals, such as montmorillonite (B579905), upon interaction with dye molecules researchgate.net. Changes in peak positions, intensities, or the appearance of new peaks in the XRD pattern of the adsorbent after dye uptake can indicate intercalation, surface adsorption, or structural alterations caused by the dye molecules researchgate.net.
For carbon-based adsorbents, such as activated carbon derived from agricultural waste, XRD can reveal the degree of graphitization and the presence of crystalline impurities colab.ws. The broad peaks typically observed in the XRD patterns of activated carbons are indicative of their largely amorphous structure, while sharper peaks would suggest the presence of crystalline domains or inorganic components colab.ws. Analyzing the XRD pattern of activated carbon ash used for Basic Blue 60 adsorption helps in characterizing the material's inherent structure which influences its adsorption capacity colab.ws.
Similarly, when zeolites or other crystalline materials are employed as adsorbents for basic dyes, XRD is essential for confirming their crystalline structure, purity, and stability researchgate.net. Changes in the characteristic diffraction peaks of the zeolite framework after dye adsorption can provide evidence of dye molecules entering the pores or interacting with the external surface, potentially causing minor structural shifts or peak broadening.
Detailed research findings often involve comparing the XRD patterns of the pristine adsorbent with those obtained after it has been saturated with the dye. This comparative analysis helps researchers deduce the mechanism of adsorption, whether it involves ion exchange, surface complexation, or intercalation within layered structures researchgate.net. The position and intensity of diffraction peaks correspond to specific crystallographic planes, and any shifts or changes can quantify structural parameters like d-spacing in layered materials researchgate.net.
Below is a representative table illustrating the type of data that might be obtained from XRD analysis of an adsorbent material used in dye removal studies. Specific peak positions (2θ values) and their relative intensities are characteristic fingerprints of crystalline phases present in the material.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Assigned Phase/Crystal Plane |
| 5.9 | 14.98 | 85 | Montmorillonite (001) |
| 19.8 | 4.48 | 30 | Montmorillonite (hk0) |
| 26.6 | 3.35 | 100 | Quartz (101) |
| 34.9 | 2.57 | 20 | Impurity/Other phase |
Note: This table presents hypothetical data for illustrative purposes, based on typical information presented in XRD studies of clay or mineral adsorbents.
Computational Chemistry and Theoretical Modeling of C.i. Basic Blue 60
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and reactivity of molecules. These calculations can determine properties such as molecular geometry, energy levels of molecular orbitals (e.g., HOMO and LUMO), charge distribution, and spectroscopic properties.
For a basic dye like C.I. Basic Blue 60, quantum chemical calculations could potentially:
Elucidate the distribution of the positive charge within the dye cation, which is crucial for understanding its interaction with anionic sites on materials.
Predict the molecule's absorption and emission spectra, aiding in understanding its color properties and potential for photochemical reactions.
Identify reactive sites within the molecule, providing insights into potential degradation pathways or interactions with other chemical species.
Calculate reaction barriers and transition states for chemical transformations, helping to understand its stability and reactivity under various conditions.
While specific quantum chemical data for this compound was not found, such studies are commonly applied to other organic dyes to understand their fundamental chemical behavior.
Molecular Dynamics Simulations for Dye-Material Interactions
Molecular dynamics (MD) simulations are powerful techniques used to study the time-dependent behavior of molecular systems. These simulations can model the interactions between dye molecules and various substrates, providing insights into adsorption mechanisms, diffusion, and the stability of dye-material complexes.
For this compound, MD simulations could be used to:
Model the adsorption of the cationic dye molecules onto the surface of textile fibers (e.g., acrylic, wool, silk), which typically have anionic groups.
Investigate the nature of the interactions, such as electrostatic forces, hydrogen bonding, and van der Waals forces, that govern the binding of the dye to the material.
Simulate the diffusion of dye molecules within the porous structure of fibers during the dyeing process.
Study the effect of environmental factors like temperature, pH, and the presence of electrolytes on dye-material interactions.
Studies using MD simulations have been conducted for the adsorption of other dyes on various materials, demonstrating the utility of this approach in understanding dye-substrate interactions at the molecular level.
Predictive Modeling of Environmental Fate and Degradation Pathways
Predictive modeling plays a vital role in assessing the environmental fate and potential degradation pathways of chemical compounds. For dyes released into the environment, understanding their persistence, mobility, and transformation is crucial.
For this compound, predictive modeling could involve:
Using Quantitative Structure-Activity Relationship (QSAR) models to estimate physicochemical properties relevant to environmental partitioning, such as solubility, octanol-water partition coefficient (log Kow), and soil adsorption coefficient.
Modeling biodegradation in various environmental compartments (water, soil, sediment) to estimate half-lives under different conditions.
Predicting potential degradation pathways initiated by hydrolysis, photolysis, or microbial activity. Photodegradation, for instance, can be a significant transformation pathway for dyes exposed to sunlight in aquatic environments.
Employing environmental fate models (e.g., mass balance models) to simulate the distribution and persistence of this compound in different environmental media following release.
While specific environmental fate modeling results for this compound were not found, these modeling approaches are widely applied to assess the environmental behavior of organic contaminants, including other dyes.
Data Tables
Due to the limited availability of specific computational chemistry and environmental fate modeling data for this compound in the consulted literature, detailed data tables presenting calculated properties or modeling results for this compound cannot be provided.
However, typical data generated by the discussed computational methods include:
| Computational Method | Typical Data Generated | This compound Data (Based on Search Results) |
| Quantum Chemical Calculations | Molecular geometry, HOMO/LUMO energies, charge distribution, vibrational frequencies | No specific data found |
| Molecular Dynamics Simulations | Adsorption energies, diffusion coefficients, radial distribution functions, binding modes | No specific data found |
| Environmental Fate Modeling | Estimated half-lives (biodegradation, photolysis, hydrolysis), partitioning coefficients | No specific data found |
Emerging Research Directions and Future Perspectives
Development of Novel C.I. Basic Blue 60 Derivatives with Enhanced Performance Characteristics
Research is ongoing to synthesize novel derivatives of this compound with improved properties such as increased light fastness, better wash fastness, enhanced solubility, or specific reactivity for new applications. The modification of dye structures can lead to tailored performance characteristics. While specific research on this compound derivatives with enhanced performance is not extensively detailed in the search results, the broader field of dye chemistry is actively exploring the synthesis of novel azo-dye derivatives with improved thermal and chemical properties for applications like color filters researchgate.net. Similarly, research on novel benzodipyrone-based derivatives highlights the potential to create compounds with tailored biological activities by modifying a core structure jmchemsci.com. These examples from related dye and chemical research suggest that similar strategies involving structural modifications could be applied to this compound to achieve enhanced performance.
Sustainable Production and Application Practices for Reduced Environmental Footprint
Efforts are being directed towards developing more sustainable methods for the production and application of this compound to minimize its environmental impact. This includes exploring alternative synthesis routes that reduce the use of hazardous chemicals and minimize waste generation. For instance, research into the preparation of Pigment Blue 60 highlights the development of methods that avoid the use of concentrated sulfuric acid, thereby reducing environmental pollution google.com. Sustainable practices in the broader dye industry also involve seeking safer alternatives to existing colorants and ensuring compliance with environmental regulations afirm-group.com. The use of eco-friendly and sustainably sourced materials in various industries also reflects a growing trend towards reducing environmental footprints foringfor.com.
Integration with Smart Materials and Responsive Systems for Advanced Functionality
There is growing interest in integrating dyes like this compound with smart materials and responsive systems to create materials with advanced functionalities. Smart materials are designed to respond to external stimuli such as temperature, light, pH, or chemical compounds, altering their properties in a controlled manner researchgate.netmdpi.com. The integration of dyes into such systems could lead to applications in areas like smart textiles, sensors, or displays. For example, chromogenic materials, which change color in response to stimuli, are a crucial component of smart materials used in sensors and indicators mdpi.com. Research in smart soft materials explores the creation of materials with dynamic optical, electrical, and mechanical properties that respond to various stimuli acs.org. While direct examples of this compound integration are not provided, the principles of incorporating dyes into responsive systems for sensing and visual indication are actively being investigated mdpi.comresearchgate.net.
Advanced Remediation Technologies and Environmental Management Strategies for Dye-Contaminated Effluents
Significant research is focused on developing effective and sustainable technologies for the remediation of water contaminated with dyes, including basic dyes like this compound. Various approaches are being investigated, including physical, chemical, and biological methods. Adsorption is a widely used and effective technique for dye removal, utilizing various natural and synthetic adsorbents nih.govmdpi.com. Advanced oxidation processes, such as photocatalysis and ozonation, are also being explored for their ability to degrade complex dye molecules mdpi.comresearchgate.net. Biological methods, including bioremediation and biosorption, offer environmentally friendly alternatives for dye decolorization and detoxification nih.govresearchgate.net. Future research in this area aims to optimize these technologies, explore novel materials for adsorption and catalysis, and develop integrated approaches for comprehensive wastewater treatment mdpi.comresearchgate.netresearchgate.net. For instance, studies on the adsorption of other basic dyes highlight the effectiveness of materials like carbon-silica composites mdpi.com and modified natural materials dergipark.org.tr. The challenges and future perspectives in dye remediation emphasize the need for economical, ecologically acceptable, and efficient strategies nih.gov.
Q & A
Q. What are the key spectroscopic techniques for characterizing C.I. Basic Blue 60, and how do they address structural and purity analysis?
Methodological Answer: Use UV-Vis spectroscopy to confirm absorption maxima (e.g., λmax ≈ 600–630 nm in aqueous solutions) and quantify dye concentration via Beer-Lambert law calibration. Pair with FTIR to identify functional groups (e.g., aromatic C-H stretching at ~3000 cm⁻¹) and HPLC for purity assessment (retention time comparison against standards). NMR (¹H/¹³C) resolves molecular structure, but requires deuterated solvents to avoid interference .
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer: Prepare buffered solutions (pH 3–11) and monitor dye degradation via UV-Vis over time. Use Arrhenius plots to calculate activation energy (Ea) for thermal stability. Include triplicate measurements to assess reproducibility and apply ANOVA for statistical significance. Document photostability using controlled light exposure (e.g., xenon lamps) with dark controls .
Q. What are the best practices for synthesizing this compound to ensure reproducibility?
Methodological Answer: Follow documented protocols for condensation reactions (e.g., coupling aromatic amines with formaldehyde derivatives). Characterize intermediates via TLC and GC-MS. Optimize reaction conditions (temperature, solvent polarity, catalyst ratio) using Design of Experiments (DoE) to minimize byproducts. Validate final product purity via elemental analysis and mass spectrometry .
Advanced Research Questions
Q. How can conflicting data on the adsorption efficiency of this compound on different substrates be resolved?
Methodological Answer: Conduct adsorption isotherm studies (Langmuir/Freundlich models) under controlled conditions (pH, ionic strength). Use SEM-EDS to analyze surface morphology and dye-substrate interactions. Cross-validate results with XPS to identify binding mechanisms (e.g., electrostatic vs. π-π interactions). Address discrepancies by standardizing substrate pretreatment (e.g., sonication to remove impurities) .
Q. What computational methods are effective for modeling the electronic properties of this compound, and how do they align with experimental data?
Methodological Answer: Apply DFT (Density Functional Theory) to calculate HOMO-LUMO gaps and compare with experimental UV-Vis transitions. Use Gaussian or ORCA software with B3LYP/6-31G* basis sets. Validate solvatochromic shifts via COSMO-RS simulations. Discrepancies may arise from solvent effects or aggregation; mitigate by incorporating explicit solvent molecules in models .
Q. How can researchers investigate the degradation pathways of this compound in environmental matrices?
Methodological Answer: Employ LC-MS/MS to identify degradation products (e.g., sulfonated intermediates). Use radical scavengers (e.g., tert-butanol) to distinguish between hydroxyl radical- vs. sulfate radical-driven pathways in advanced oxidation processes (AOPs). Pair with toxicity assays (e.g., Daphnia magna bioassays) to correlate degradation efficiency with ecotoxicological impact .
Methodological Challenges and Solutions
Q. How should researchers address low reproducibility in electrochemical studies of this compound?
Methodological Answer: Standardize electrode pretreatment (polishing, activation) and electrolyte composition. Use rotating disk electrodes (RDEs) to control mass transport. Validate redox peaks via cyclic voltammetry at multiple scan rates (10–100 mV/s). Report uncertainties in peak potentials (±10 mV) and current densities (±5%) .
Q. What strategies optimize the use of this compound in biological staining without interference from autofluorescence?
Methodological Answer: Perform spectral unmixing using confocal microscopy with narrowband filters. Pre-treat samples with Sudan Black B to quench lipofuscin autofluorescence. Validate staining specificity via control experiments (e.g., unstained tissues, competitive binding assays) .
Data Integrity and Ethical Considerations
Q. How can researchers ensure data reliability when publishing studies on this compound?
Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data in repositories like Zenodo with DOI assignments. Disclose instrument calibration protocols and software settings (e.g., smoothing algorithms for chromatograms). Adhere to ethical guidelines for environmental toxicity data transparency .
Q. What are the ethical implications of omitting conflicting data in studies involving this compound?
Methodological Answer: Use Supplementary Materials to report negative or contradictory results (e.g., failed adsorption experiments). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during peer review to ensure balanced reporting. Cite prior contradictory studies to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
